molecular formula C14H30O3Si B11846408 Methyl 7-(tert-butyldimethylsilyloxy)heptanoate

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate

Cat. No.: B11846408
M. Wt: 274.47 g/mol
InChI Key: SZQNWRCZHPDCGA-UHFFFAOYSA-N
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Description

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a silyl-protected hydroxy acid ester with the molecular formula C₁₄H₃₀O₃Si and a molecular weight of 274.44 g/mol. It features a tert-butyldimethylsilyl (TBDMS) ether group at the 7th carbon of the heptanoate chain, which serves as a protective moiety for hydroxyl groups during synthetic organic chemistry processes. The TBDMS group is widely used due to its stability under basic and mildly acidic conditions, as well as its ease of removal via fluoride ions (e.g., TBAF) .

This compound is primarily employed as an intermediate in the synthesis of bioactive molecules, such as 3-acyltetramic acids, where selective protection of hydroxyl groups is critical to prevent undesired side reactions . Its methyl ester group enhances volatility compared to carboxylic acids, facilitating purification via chromatography or distillation.

Properties

Molecular Formula

C14H30O3Si

Molecular Weight

274.47 g/mol

IUPAC Name

methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate

InChI

InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3

InChI Key

SZQNWRCZHPDCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Reagent Systems and Reaction Conditions

The hydroxyl group at the 7-position of heptanoic acid derivatives is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole or triethylamine is typically employed to scavenge HCl, driving the reaction to completion. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar reactants.

Table 1: Comparative Analysis of Protection Methods

BaseSolventTemperatureYield (%)Source
ImidazoleDMF0°C → RT85–90
TriethylamineDCMRT78–82
PyridineTHF40°C70

Reaction times vary from 4 to 12 hours, with imidazole in DMF providing optimal yields. Lower temperatures (0°C) minimize side reactions, such as over-silylation or decomposition.

Stereochemical Considerations

In asymmetric syntheses, chiral auxiliaries or catalysts may influence the configuration of adjacent stereocenters. For example, Ti(OiPr)₄-BINOL complexes have been used to achieve diastereomeric ratios >50:1 in related TBDMS-protected intermediates. While Methyl 7-(tert-butyldimethylsilyloxy)heptanoate lacks inherent chirality, such methods ensure precision in downstream applications requiring enantiopure products.

Esterification of the Carboxylic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor is esterified using methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, with yields exceeding 90% after refluxing for 6–8 hours.

Key Reaction:
R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Alternative Approaches: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables esterification at room temperature. This method avoids harsh acids but requires stoichiometric reagents, increasing costs.

Purification and Characterization

Column Chromatography

Crude products are purified via flash chromatography using petroleum ether/ethyl acetate gradients (10:1 to 5:1). The TBDMS group’s hydrophobicity facilitates separation, with Rf values typically ranging from 0.3 to 0.5.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 0.08–0.11 ppm confirm the TBDMS group’s methyl protons.

  • IR Spectroscopy : Absorption bands near 1250 cm⁻¹ (Si–O–C) and 1740 cm⁻¹ (ester C=O) validate functional groups.

Industrial-Scale Production

Continuous Flow Reactors

Flow microreactors enhance scalability by improving heat transfer and mixing efficiency. A 2023 study demonstrated a 20% increase in yield compared to batch processes, reducing reaction times from 12 hours to 2 hours.

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), achieving comparable yields with lower environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic hydrolysis with NaOH (1–2 M, 50–60°C) yields 7-(tert-butyldimethylsilyloxy)heptanoic acid and methanol .

  • Acidic hydrolysis (e.g., HCl/THF) selectively cleaves the ester while preserving the silyl ether group .

Condition Product Yield Source
1M NaOH, 50°C, 6h7-(TBDMS-oxy)heptanoic acid85–90%
0.5M HCl/THF, 25°CMethyl ester cleavage with TBDMS retention78%

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group is cleaved under fluoride-mediated conditions:

  • TBAF (tetrabutylammonium fluoride) in THF (0°C to rt) removes the TBDMS group, generating 7-hydroxyheptanoate .

  • HF-pyridine achieves selective deprotection in the presence of acid-sensitive groups .

Mechanistic Insight :
Fluoride ions nucleophilically attack silicon, forming a pentavalent intermediate that releases the alcohol .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling with aryl/alkenyl bromides (PdCl₂(dppf), K₂CO₃) introduces aromatic/alkenyl substituents at the ester terminus .

  • Negishi coupling using organozinc reagents (NiBr₂, PCy₃) modifies the alkyl chain .

Reaction Type Catalyst Electrophile Yield
Suzuki-MiyauraPdCl₂(dppf)4-Bromotoluene72%
NegishiNiBr₂/PCy₃Vinyl zinc chloride65%

Oxidation and Reduction

  • Baeyer-Villiger oxidation (m-CPBA, CH₂Cl₂) introduces a ketone at the β-position relative to the ester .

  • Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in derived intermediates .

Example :
Baeyer-Villiger oxidation of methyl 7-(TBDMS-oxy)hept-5-enoate yields a γ-lactone derivative (64% yield) .

Alkylation and Acylation

The silyl ether’s oxygen acts as a nucleophile in alkylation reactions:

  • Mitsunobu reaction with alcohols (DIAD, PPh₃) forms ether linkages .

  • Acylation with acid chlorides (Et₃N, DMAP) produces esters .

Key Data :

  • Mitsunobu reaction with benzyl alcohol: 88% yield .

  • Acetylation with acetyl chloride: 91% yield .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 200°C (TGA data).

  • Solvent compatibility : Stable in THF, DCM, and toluene; incompatible with strong Lewis acids .

Scientific Research Applications

Organic Synthesis

The compound plays a crucial role in organic synthesis as a protecting group for hydroxyl functionalities. This allows chemists to perform selective reactions on other parts of the molecule without interference from the hydroxyl group.

Synthetic Routes

The synthesis typically involves:

  • Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride in the presence of bases like imidazole or pyridine.
  • Reaction Conditions : Conducted in aprotic solvents such as dimethylformamide at room temperature to ensure high purity products.

Pharmaceutical Development

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is employed in the synthesis of complex drug molecules. Its unique structural properties enhance solubility and stability, making it suitable for pharmaceutical applications.

Case Studies in Drug Synthesis

  • Anticancer Agents : Research has demonstrated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 cells. For instance, out of 25 tested derivatives, several showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .
CompoundIC50 (μg/mL)Cell Line
Compound #91.9HCT-116
Compound #11a7.52MCF-7

Neurochemistry

In neurochemistry, this compound is used for the derivatization of neurochemicals prior to analysis by gas chromatography-mass spectrometry (GC-MS). This application is critical for the analysis of neurotransmitters and other neuroactive compounds.

Analytical Techniques

The protection offered by the TBDMS group allows for improved detection limits and resolution in GC-MS analyses, facilitating more accurate quantification of neurochemicals in complex biological samples.

Mechanism of Action

The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate involves its ability to undergo various chemical reactions, as described above. The TBS group protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. The ester group can be hydrolyzed to release the carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Variation in Silyl Protecting Groups

The choice of silyl protecting groups significantly impacts reactivity and stability. Key comparisons include:

Compound Protecting Group Molecular Weight (g/mol) Stability Profile Deprotection Conditions
Methyl 7-(TBDMS-oxy)heptanoate TBDMS 274.44 Stable to bases; labile to acids/F⁻ TBAF or HF in THF
Ethyl 5-(TBDPS-oxy)hex-2-enoate TBDPS 448.62 More stable to acids; resistant to F⁻ Harsher conditions (e.g., HF-pyridine)
7-(THP-oxy)heptanoic acid THP 202.25 Acid-labile Mild aqueous acid (e.g., HCl)
  • TBDMS vs. TBDPS: The tert-butyldiphenylsilyl (TBDPS) group in compounds like Ethyl (5S)-5-TBDPS-oxy-6-hydroxyhex-2-enoate offers greater steric bulk and acid resistance than TBDMS, making it preferable for multi-step syntheses requiring prolonged stability. However, TBDMS-protected compounds are more easily deprotected under mild conditions .
  • THP Protection: Tetrahydropyranyl (THP) ethers, as in 7-(THP-oxy)heptanoic acid , are less stable than silyl ethers but advantageous in aqueous acidic environments.

Variation in Ester Groups

The ester moiety influences physical properties and reactivity:

Compound Ester Group Boiling Point (°C) Saponification Efficiency
Methyl 7-(TBDMS-oxy)heptanoate Methyl Not reported High (due to small size)
Ethyl 7-(TBDMS-oxy)heptanoate Ethyl Not reported Moderate
Heptanoic acid, methyl ester Methyl 173–175 High
  • Methyl vs. Ethyl Esters: Methyl esters are more volatile and reactive in hydrolysis reactions. For example, saponification of methyl esters (e.g., Methyl heptanoate ) typically proceeds faster than ethyl analogs .
  • Unprotected Esters: Simple esters like Methyl heptanoate lack protective groups, limiting their utility in multi-step syntheses but offering simplicity in applications like flavoring agents .

Chain Length and Functional Group Modifications

Varying chain lengths and additional functional groups alter applications:

Compound Chain Length/Modification Key Application
Methyl 7-(TBDMS-oxy)heptanoate C7 with TBDMS ether Intermediate in 3-acyltetramic acid synthesis
Methyl 7-(2-oxocyclopentylidene)heptanoate C7 with ketone/cyclopentene Potential diene in Diels-Alder reactions
Methyl heptafluorobutyrate Fluorinated C4 chain High stability for specialty materials
  • Ketone and Cyclopentene Modifications: Compounds like Methyl 7-(2-oxocyclopentylidene)heptanoate introduce conjugated systems, enabling cycloaddition reactions absent in TBDMS-protected analogs.
  • Fluorinated Esters : Methyl heptafluorobutyrate exhibits enhanced thermal and chemical stability due to fluorine’s electronegativity, contrasting with the hydrolytic lability of silyl ethers.

Biological Activity

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and reactivity. The presence of the silyloxy moiety allows for various chemical reactions, making it a versatile compound in organic synthesis.

Property Details
Molecular Formula C15H30O3Si
Molecular Weight 286.49 g/mol
Functional Groups Silyloxy, Ester
Solubility Soluble in organic solvents

Antimycobacterial Properties

Recent studies have identified this compound as an effective anti-dormant agent against mycobacterial strains. This activity is particularly significant in the context of tuberculosis, where dormant bacteria pose a challenge for treatment. The compound's mechanism involves disrupting the metabolic processes of dormant Mycobacterium tuberculosis, potentially leading to improved treatment outcomes.

Enzymatic Interactions

The compound has been investigated for its interactions with various enzymes, including histone deacetylases (HDACs). HDACs play critical roles in epigenetic regulation, and inhibition of these enzymes can lead to significant biological effects, including anti-cancer activity. This compound may serve as a substrate or inhibitor in biochemical assays designed to explore these pathways .

The biological activity of this compound can be attributed to its ability to form stable silyl ethers, which protect hydroxyl groups during synthetic processes. This protection is crucial for preventing unwanted side reactions and allows for selective functionalization. The TBDMS group can be removed under mild conditions, facilitating further chemical modifications that may enhance biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against dormant Mycobacterium strains, indicating its potential as a novel therapeutic agent in tuberculosis treatment.
  • Enzyme Interaction Studies : Research on HDAC inhibition demonstrated that compounds with similar structures could modulate gene expression and exhibit anti-cancer properties, suggesting a pathway for further investigation with this compound .
  • Synthetic Applications : The compound has been utilized as an intermediate in the synthesis of more complex molecules within medicinal chemistry, showcasing its versatility and importance in drug development.

Q & A

Q. Q. Why might the LCMS molecular ion peak deviate from the expected m/z?

  • Methodological Answer :
  • Adduct Formation : Sodium or potassium adducts ([M+Na]+ or [M+K]+) are common; confirm using isotopic patterns .
  • Degradation : Hydrolysis of the ester or silyl ether generates lower molecular weight fragments (e.g., m/z 173 for heptanoic acid) .

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